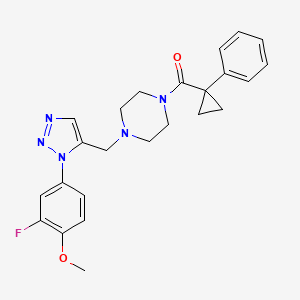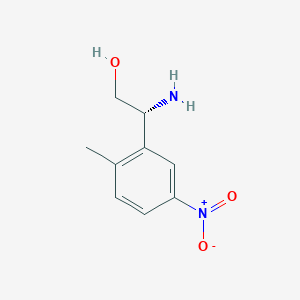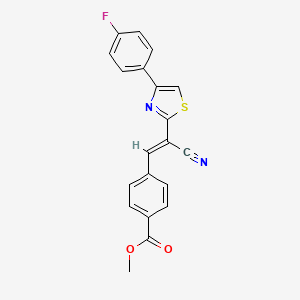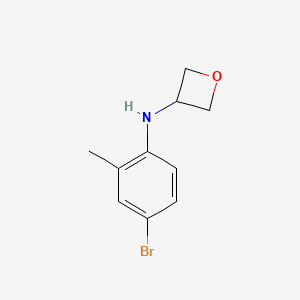
(E)-3-(furan-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (E)-3-(furan-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide, is a complex organic molecule that appears to be related to acrylamide derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, they do offer insights into similar compounds and their synthesis, characterization, and properties, which can be used to infer some aspects of the target compound.
Synthesis Analysis
The synthesis of related acrylamide derivatives is described in the provided papers. For instance, the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide is reported to be performed under microwave radiation, which is a method known for its efficiency and green chemistry aspects . The use of filamentous fungi for the enantioselective reduction of a similar compound suggests that biocatalysis could be a viable approach for the synthesis of chiral centers in related compounds . Additionally, the synthesis of N-(2-acetylbenzofuran-3-yl)acrylamide (NABA) monomer is achieved through a two-step reaction involving the reaction of 1-chloroacetone with 2-hydroxy-benzonitrile followed by a reaction with acryloyl chloride and triethylamine . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often elucidated using spectroscopic techniques and quantum chemical calculations. For example, the absolute configuration of the biotransformation product in the first paper was determined using time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra . Similarly, the structural, vibrational, nuclear magnetic resonance, and electronic properties of the NABA monomer were determined by DFT method calculations, with results compared to experimental spectral data . These techniques could be applied to determine the molecular structure of the target compound.
Chemical Reactions Analysis
The chemical reactivity and potential transformations of acrylamide derivatives can be complex. The first paper reports the tautomerization of a related compound to form an achiral ketenimine in the presence of protic solvents . This indicates that the target compound may also undergo similar reactions under certain conditions, which could be relevant for its stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives can be inferred from the spectroscopic investigations and quantum chemical calculations. The HOMO-LUMO gap of the NABA monomer suggests that it is chemically active and capable of charge transfer within the molecule . Molecular electrostatic potential (MEP) maps can also be used to identify reactive regions of such molecules . These properties are crucial for understanding the behavior of the target compound in various environments and could predict its interaction with biological targets.
科学的研究の応用
Enantioselective Organic Synthesis
- Research by Jimenez et al. (2019) involved the synthesis of E-2-cyano-3(furan-2-yl) acrylamide using green organic chemistry methods. The synthesis was achieved under microwave radiation and utilized various fungi strains, showcasing an environmentally friendly approach to producing similar compounds with potential pharmaceutical applications (Jimenez et al., 2019).
Synthesis of Heterocyclic Derivatives
- El-Essawy and Rady (2011) reported on the preparation of N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, which underwent further reactions to yield various heterocyclic compounds including 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. These derivatives could have significance in various scientific fields, including drug discovery (El-Essawy & Rady, 2011).
Tautomerism Studies
- Koparır et al. (2005) synthesized compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and investigated their thiol-thione tautomeric equilibrium. This research is important for understanding the chemical behavior and potential applications of related furan and oxadiazole derivatives (Koparır, Çetin, & Cansiz, 2005).
Synthesis of Energetic Materials
- The work by Yu et al. (2017) involved synthesizing and characterizing compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These compounds showed potential as insensitive energetic materials, indicating possible applications in industries that require stable, high-energy compounds (Yu et al., 2017).
Antiviral Compound Synthesis
- El-Telbani et al. (2011) synthesized a series of 1-arylpyrazoles and their derivatives, which included compounds structurally related to (E)-3-(furan-2-yl)acrylamide. These compounds showed promising antiviral activities, suggesting their utility in developing new antiviral drugs (El-Telbani, Ghanem, El-Essawy, & El-Sayed, 2011).
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-12(6-5-10-3-2-8-22-10)17-9-13-18-14(19-23-13)11-4-1-7-16-15(11)21/h1-8H,9H2,(H,16,21)(H,17,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOOOAVWBPTJGP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)






![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)
![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)
![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)